2-Amino-4-chloro-3-hydroxybenzoic acid
Overview
Description
2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID is an organic compound belonging to the class of hydroxybenzoic acid derivatives It is characterized by the presence of an amino group, a chloro group, and a hydroxyl group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-chloro-3-hydroxybenzoic acid is 3-hydroxyanthranilate 3,4-dioxygenase , an enzyme found in the bacterium Ralstonia metallidurans .
Mode of Action
The compound interacts with its target enzyme, 3-hydroxyanthranilate 3,4-dioxygenase, and catalyzes the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This semialdehyde then spontaneously cyclizes to form quinolinate .
Biochemical Pathways
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption .
Result of Action
The result of the action of this compound is the production of quinolinate through the oxidative ring opening of 3-hydroxyanthranilate
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloro-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This reaction is catalyzed by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, which is found in various organisms, including the bacterium Ralstonia metallidurans . The interaction between this compound and this enzyme is crucial for the production of quinolinate, a key intermediate in the biosynthesis of NAD+.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for 3-hydroxyanthranilate 3,4-dioxygenase, facilitating the enzyme’s catalytic activity . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of NAD+ . The compound interacts with enzymes such as 3-hydroxyanthranilate 3,4-dioxygenase, which catalyzes key reactions in these pathways. These interactions can influence metabolic fluxes and the levels of various metabolites, contributing to the compound’s overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID typically involves the following steps:
Nitration: 3-NITRO-4-CHLOROBENZOIC ACID is reacted with a sodium hydroxide solution at 100 to 105°C to produce 3-NITRO-4-HYDROXYBENZOIC ACID.
Reduction: The nitro group in 3-NITRO-4-HYDROXYBENZOIC ACID is reduced to an amino group using a pressurized reduction reaction at 95 to 100°C, resulting in 3-AMINO-4-HYDROXYBENZOIC ACID HYDROCHLORIDE.
Neutralization: The hydrochloride is neutralized with an inorganic base solution, followed by concentration and cooling to precipitate this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above, with a focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-AMINO-3-HYDROXYBENZOIC ACID
- 4-AMINO-3-HYDROXYBENZOIC ACID
- 3-CHLORO-4-HYDROXYBENZOIC ACID
Comparison:
- 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID is unique due to the presence of both an amino group and a chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- 2-AMINO-3-HYDROXYBENZOIC ACID lacks the chloro group, resulting in different reactivity and applications.
- 4-AMINO-3-HYDROXYBENZOIC ACID has the amino group in a different position, affecting its chemical properties and biological interactions.
- 3-CHLORO-4-HYDROXYBENZOIC ACID lacks the amino group, leading to different chemical behavior and potential uses .
Properties
IUPAC Name |
2-amino-4-chloro-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPFJPQZFIOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177794 | |
Record name | 4-Chloro-3-hydroxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23219-33-2 | |
Record name | 4-Chloro-3-hydroxyanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023219332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-hydroxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R67LEH4X5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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